![molecular formula C19H14F3N3O2S B2788612 N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 895784-01-7](/img/structure/B2788612.png)
N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
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Overview
Description
N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide, also known as DFTZ, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has shown promise in a variety of applications, including cancer research, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth or signaling pathways. In cancer cells, N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurons, N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been shown to modulate the activity of certain neurotransmitter receptors, including the GABA-A receptor and the glycine receptor.
Biochemical and Physiological Effects:
N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and the modulation of neurotransmitter receptor activity. In cancer cells, N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been shown to induce apoptosis, or programmed cell death, which is a mechanism that is often disrupted in cancer cells. In neurons, N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been shown to enhance the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide in lab experiments is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for drug discovery and other research applications. However, one limitation of using N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide, including the development of new drugs that target specific proteins or enzymes, the investigation of its potential use in the treatment of neurological disorders, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide in humans, which could pave the way for its use in clinical trials.
Synthesis Methods
The synthesis of N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is a multi-step process that involves the reaction of several different chemical compounds. The starting materials for the synthesis include 2,4-difluoroaniline, 3-fluorothiophene-2-carbaldehyde, and oxalic acid dihydrate. The reaction proceeds through a series of intermediate steps, including the formation of a thiazole ring and the addition of an ethyl group to the nitrogen atom of the oxalamide moiety. The final product is obtained through a purification process that involves crystallization and recrystallization.
Scientific Research Applications
N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been studied extensively for its potential use in scientific research, particularly in the fields of cancer research, drug discovery, and neuroscience. In cancer research, N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and colon cancer. In drug discovery, N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been used as a lead compound for the development of new drugs that target specific proteins or enzymes. In neuroscience, N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been shown to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders.
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-12-3-1-2-11(8-12)19-24-14(10-28-19)6-7-23-17(26)18(27)25-16-5-4-13(21)9-15(16)22/h1-5,8-10H,6-7H2,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAQKYVKIIRLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide |
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